2-(Cyclohexyloxy)ethyl tridecanoate
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Overview
Description
2-(Cyclohexyloxy)ethyl tridecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexyloxy group attached to an ethyl chain, which is further linked to a tridecanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)ethyl tridecanoate can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide to form an ether. For this compound, the reaction would involve the use of cyclohexanol and ethyl tridecanoate under basic conditions, typically using sodium hydride (NaH) or potassium hydride (KH) as the base .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Williamson Ether Synthesis. The process would be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)ethyl tridecanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, potentially converting the ester group into an alcohol.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the ethyl group with another alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the alkyl halide used.
Scientific Research Applications
2-(Cyclohexyloxy)ethyl tridecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and etherification reactions.
Medicine: Investigated for its potential use in the development of prodrugs and as a carrier for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)ethyl tridecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. This hydrolysis can be catalyzed by esterases, which are enzymes that break down esters. The released products can then participate in various metabolic pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl tridecanoate: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexyloxyethyl acetate: Similar in structure but has an acetate group instead of a tridecanoate group.
Cyclohexyloxyethyl butyrate: Similar in structure but has a butyrate group instead of a tridecanoate group.
Uniqueness
2-(Cyclohexyloxy)ethyl tridecanoate is unique due to the presence of both a cyclohexyloxy group and a long-chain tridecanoate group. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61452-03-7 |
---|---|
Molecular Formula |
C21H40O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-cyclohexyloxyethyl tridecanoate |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-14-17-21(22)24-19-18-23-20-15-12-11-13-16-20/h20H,2-19H2,1H3 |
InChI Key |
YTZWIBAFJHFQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCOC1CCCCC1 |
Origin of Product |
United States |
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